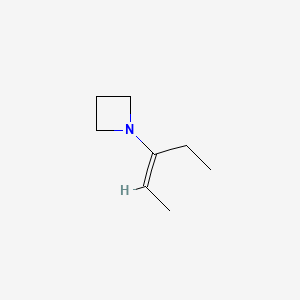
Azetidine, 1-(1-ethyl-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 1-(1-ethyl-1-propenyl)- is a four-membered nitrogen-containing heterocycle with the molecular formula C₈H₁₅N and a molecular weight of 125.2114 . Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds . This compound is of interest in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including Azetidine, 1-(1-ethyl-1-propenyl)-, can be achieved through various methods. One common approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines but has limitations due to the inherent challenges of the reaction .
Industrial Production Methods
Industrial production of azetidines often involves polymerization techniques. For example, azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . These methods allow for the production of polymers with various structures and degrees of control, making them suitable for a wide range of applications .
Chemical Reactions Analysis
Types of Reactions
Azetidine, 1-(1-ethyl-1-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of azetidines include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions . The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of Azetidine, 1-(1-ethyl-1-propenyl)- vary depending on the reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted azetidines .
Scientific Research Applications
Azetidine, 1-(1-ethyl-1-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymerization.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Azetidine, 1-(1-ethyl-1-propenyl)- involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by its ring strain, which allows it to participate in various chemical reactions . The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Azetidine, 1-(1-ethyl-1-propenyl)- is unique due to its specific structure and reactivity. Its stability and ring strain make it a valuable compound in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
81156-89-0 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-[(E)-pent-2-en-3-yl]azetidine |
InChI |
InChI=1S/C8H15N/c1-3-8(4-2)9-6-5-7-9/h3H,4-7H2,1-2H3/b8-3+ |
InChI Key |
RVYHBXNGTVVNGT-FPYGCLRLSA-N |
Isomeric SMILES |
CC/C(=C\C)/N1CCC1 |
Canonical SMILES |
CCC(=CC)N1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















